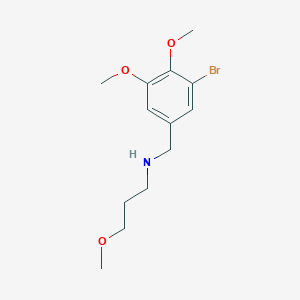
N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine, also known as F4H5, is a synthetic compound that has been extensively used in scientific research. This compound belongs to the class of benzylamines and is known for its ability to selectively bind to certain receptors in the brain and other organs.
作用機序
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine involves its selective binding to certain receptors in the brain and other organs. This compound has been shown to selectively bind to the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of several physiological processes. The binding of this compound to the dopamine D3 receptor leads to the activation of downstream signaling pathways, which ultimately leads to the physiological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its selective binding to the dopamine D3 receptor. The activation of the dopamine D3 receptor by this compound has been shown to have several physiological effects, such as the modulation of dopamine release in the brain and the regulation of movement, motivation, and reward. This compound has also been shown to have potential therapeutic applications in the treatment of drug addiction and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine for lab experiments is its selective binding to the dopamine D3 receptor. This allows researchers to study the physiological effects of dopamine D3 receptor activation in a more selective manner. However, one of the limitations of this compound is its relatively low potency compared to other dopamine D3 receptor agonists. This can make it difficult to achieve the desired physiological effects at lower concentrations, which can be a challenge for certain types of experiments.
将来の方向性
There are several potential future directions for the research involving N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine. One of the major areas of research is the development of more potent and selective dopamine D3 receptor agonists. This could lead to the development of more effective therapeutic treatments for drug addiction and Parkinson's disease. Another potential future direction is the study of the physiological effects of this compound on other organ systems, such as the cardiovascular system and the immune system. This could provide valuable insights into the potential therapeutic applications of this compound in other areas of medicine.
合成法
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine involves several steps that require specialized equipment and expertise. The first step involves the reaction of 4-fluorobenzylamine with 3-ethoxy-4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces the intermediate this compound, which can be further purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine has been extensively used in scientific research due to its ability to selectively bind to certain receptors in the brain and other organs. One of the major areas of research involving this compound is the study of the dopamine system. Dopamine is a neurotransmitter that plays a crucial role in several physiological processes such as movement, motivation, and reward. This compound has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of these processes. This has led to the development of several potential therapeutic applications of this compound, such as the treatment of drug addiction and Parkinson's disease.
特性
分子式 |
C17H20FNO2 |
|---|---|
分子量 |
289.34 g/mol |
IUPAC名 |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C17H20FNO2/c1-3-21-17-10-14(6-9-16(17)20-2)12-19-11-13-4-7-15(18)8-5-13/h4-10,19H,3,11-12H2,1-2H3 |
InChIキー |
SFQZCSWLLPOORE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)


![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)